molecular formula C21H20N2O4S B11373653 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-furylmethyl)acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-furylmethyl)acetamide

Cat. No.: B11373653
M. Wt: 396.5 g/mol
InChI Key: NYOQXNBJWVECHU-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-furylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dibenzo[c,e][1,2]thiazine ring system, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-furylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazine ring using ethyl halides in the presence of a base.

    Oxidation to form the dioxido group: The oxidation of the thiazine ring can be carried out using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the acetamide group: This step involves the reaction of the oxidized thiazine ring with an appropriate acetamide derivative under suitable conditions.

    Introduction of the furylmethyl group: The final step involves the reaction of the intermediate compound with a furylmethyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-furylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-furylmethyl)acetamide is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The dioxido group may play a role in redox reactions, while the thiazine ring may interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-furylmethyl)acetamide is unique due to the presence of the furylmethyl group, which may confer additional biological activity or chemical reactivity

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H20N2O4S/c1-2-15-9-10-19-18(12-15)17-7-3-4-8-20(17)28(25,26)23(19)14-21(24)22-13-16-6-5-11-27-16/h3-12H,2,13-14H2,1H3,(H,22,24)

InChI Key

NYOQXNBJWVECHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCC4=CC=CO4

Origin of Product

United States

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